2,3,5-Trimethylbenzonitrile
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Description
2,3,5-Trimethylbenzonitrile is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.2 . It is an intermediate in the synthesis of Ketoprofen related compounds .
Synthesis Analysis
The synthesis of 2,3,5-Trimethylbenzoquinone (TMBQ), a compound related to 2,3,5-Trimethylbenzonitrile, from 2,3,6-trimethylphenol (TMP) and tert-butyl hydroperoxide (TBHP) was carried out in microreactors . The yield of TMBQ increased first and then decreased with raising the reaction temperature .Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethylbenzonitrile consists of a benzonitrile group with three methyl groups attached to the benzene ring . The InChI representation of the molecule isInChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3
. Chemical Reactions Analysis
2,3,5-Trimethylbenzoquinone (TMBQ) can be formed by the oxidation of 2,3,6-trimethylphenol (TMP) with different kinds of oxidants, such as tert-butyl hydroperoxide, hydrogen peroxide, and oxygen . This selective catalytic oxidation process of phenols to quinones is extensively applied for the synthesis of bulk and fine chemicals .Physical And Chemical Properties Analysis
2,3,5-Trimethylbenzonitrile has a molecular weight of 145.2 . More detailed physical and chemical properties were not found in the search results.Safety And Hazards
The safety data sheet for a similar compound, 2,4,6-Trimethylbenzonitrile, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye protection/face protection .
properties
IUPAC Name |
2,3,5-trimethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBSIBNMSNTRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710010 |
Source
|
Record name | 2,3,5-Trimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethylbenzonitrile | |
CAS RN |
88166-75-0 |
Source
|
Record name | 2,3,5-Trimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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